molecular formula C20H20N2O2 B2991856 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol CAS No. 315234-68-5

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol

Cat. No.: B2991856
CAS No.: 315234-68-5
M. Wt: 320.392
InChI Key: GDKJUKABSCEYAQ-UHFFFAOYSA-N
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Description

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol is a quinolin-8-ol derivative featuring a pyrrolidine ring tethered to the quinoline core via a methyl group and substituted with a 3-hydroxyphenyl moiety. The hydroxyl group at position 8 and the pyrrolidine moiety at position 7 contribute to its metal-binding capacity and pharmacological activity.

Properties

IUPAC Name

7-[(3-hydroxyphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-16-7-3-5-15(13-16)19(22-11-1-2-12-22)17-9-8-14-6-4-10-21-18(14)20(17)24/h3-10,13,19,23-24H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKJUKABSCEYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)O)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with pyrrolidine to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced to form dihydroquinolines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that inhibit enzymatic activity. The hydroxy group can participate in hydrogen bonding, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations in Quinolin-8-ol Derivatives

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents at Position 7 Molecular Formula Melting Point (°C) Yield (%) Key Biological Activity Reference ID
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol 3-Hydroxyphenyl-pyrrolidinylmethyl C₂₀H₁₉N₂O₂ Not reported Not reported Under investigation
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol Chlorine at position 5; pyrrolidinylmethyl C₁₄H₁₅ClN₂O 243 (decomposes) 35% Antimicrobial, anticancer
7-(Morpholinomethyl)quinolin-8-ol (Q-2) Morpholinomethyl C₁₄H₁₆N₂O₂ Not reported Not reported Cytotoxic (IC₅₀: 2.1 µM, HeLa)
7-(Piperidin-1-ylmethyl)quinolin-8-ol (Q-3) Piperidinylmethyl C₁₅H₁₈N₂O Not reported Not reported Cytotoxic (IC₅₀: 4.3 µM, HeLa)
7-((4-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol 4-Fluorophenyl-pyridin-2-ylaminomethyl C₂₁H₁₆FN₃O 142–144 17% Metal chelation, antimicrobial
7-((4-Chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol 4-Chlorophenyl-pyridin-2-ylaminomethyl C₂₁H₁₆ClN₃O Not reported Not reported Anticancer (PDIA1 inhibition)
Key Observations:
  • Pyrrolidine vs. Piperidine/Morpholine : Replacement of pyrrolidine with piperidine (Q-3) or morpholine (Q-2) reduces hydrophobicity, enhancing solubility but decreasing cytotoxicity (Q-2 IC₅₀: 2.1 µM vs. Q-3: 4.3 µM) .
  • Halogen Substituents : Chlorine at position 5 (e.g., compound 5a in ) improves antimicrobial potency but lowers synthetic yield (35%) due to steric effects.
  • Aromatic Substitutions : Fluorophenyl or chlorophenyl groups enhance metal-binding affinity and cellular uptake, critical for anticancer activity .

Impact of Substituents on Physicochemical Properties

Table: Comparative Physicochemical Data
Compound Name logP logD (pH 7.4) Hydrogen Bond Donors Polar Surface Area (Ų)
This compound 3.6* 3.5* 2 52.6
7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol 3.63 3.48 2 52.6
5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) 3.1 2.9 3 68.7

*Estimated using analogous compounds.

Key Observations:
  • The pyrrolidine ring contributes to moderate lipophilicity (logP ~3.6), favoring membrane permeability.
  • Polar substituents like morpholine (Q-2) reduce logP, improving aqueous solubility but compromising cytotoxicity .

Cytotoxicity and Anticancer Mechanisms

  • This compound: Predicted to inhibit PDIA1 (protein disulfide isomerase), a target in cancer metastasis .
  • Q-2 and Q-3 : Exhibit IC₅₀ values of 2.1–4.3 µM against HeLa cells, linked to copper-mediated oxidative stress .
  • 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol: Shows 85% inhibition of Staphylococcus aureus at 50 µg/mL .

Antimicrobial Activity

  • 7-Substituted Quinolin-8-ol Derivatives: Compounds with bulky substituents (e.g., benzo[1,3]dioxol-5-ylmethyl in ) exhibit reduced antimicrobial activity due to steric hindrance.

Catalytic Methods

  • MCM-41-Tryptophan-Zn Nanocatalyst: Enables efficient synthesis of analogs like 7-(phenyl(phenylamino)methyl)quinolin-8-ol (90% yield, 30 min) under mild conditions .
  • Traditional Methods : Longer reaction times (4 days for compound 16 in ) and lower yields (15–35% in ) due to harsh conditions.

Biological Activity

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol, also known by its CAS number 315234-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a quinoline core substituted with a pyrrolidine and a hydroxyphenyl group. This unique arrangement contributes to its interaction with biological targets.

PropertyValue
Molecular Formula C18H20N2O2
Molecular Weight 296.36 g/mol
CAS Number 315234-68-5
IUPAC Name This compound

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Multidrug Resistance (MDR) : This compound has been shown to selectively inhibit P-glycoprotein (P-gp) expressing multidrug-resistant cancer cells. Studies indicate that it can resensitize these cells to chemotherapy by downregulating P-gp expression .
  • Anticancer Activity : The compound demonstrates cytotoxic effects against various cancer cell lines, particularly those that overexpress ABC transporters, which are often associated with drug resistance .
  • Dopamine Receptor Interaction : Preliminary studies suggest that the compound may act as a ligand for dopamine receptors, potentially influencing neuropharmacological pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityFindings
MDR ReversalExhibited selectivity in inhibiting P-gp expressing cells
Anticancer EffectsCytotoxicity observed in multiple cancer cell lines
Neuropharmacological PotentialSuggested interaction with dopamine receptors

Case Studies

  • Multidrug Resistance Reversal : In a study focusing on the reversal of MDR in cancer therapy, this compound was shown to significantly reduce the viability of P-gp-overexpressing cells compared to control groups. The compound's ability to restore sensitivity to doxorubicin was particularly noted, highlighting its potential as an adjuvant in chemotherapy regimens .
  • Neuropharmacological Assessment : A separate investigation into the compound's effects on dopamine receptor subtypes revealed promising binding affinities, suggesting potential applications in treating neurological disorders . This study assessed the compound's selectivity and affinity through both in silico and in vitro methods.

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